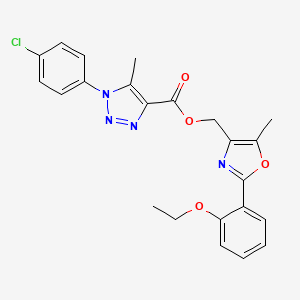
6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile
Descripción general
Descripción
6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for its potential as a building block in drug design. Its imidazole ring, a common motif in pharmacologically active molecules, can interact with various biological targets. It’s particularly useful in the synthesis of molecules with potential inhibitory activity against enzymes like ALK5, which are involved in TGF-β-induced Smad2/3 phosphorylation, a pathway significant in cancer and fibrosis .
Organic Synthesis
“6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile” serves as a versatile intermediate in organic synthesis. Its structure allows for regiocontrolled modifications, making it valuable for constructing complex molecules with precision. This attribute is crucial for developing new synthetic methodologies that can lead to the creation of novel organic compounds .
Material Science
In material science, the compound’s molecular framework can be incorporated into functional materials. The imidazole ring can contribute to the thermal stability and electronic properties of materials, which is beneficial for developing new polymers or coatings with specific characteristics needed in high-performance materials .
Analytical Chemistry
Analytical chemists may explore the use of this compound in developing new analytical reagents or methods. Its distinct chemical properties, such as fluorescence or absorbance, can be harnessed for detecting or quantifying other substances, potentially leading to advancements in analytical techniques .
Environmental Science
The compound’s role in environmental science could be in the development of sensors or assays for monitoring pollutants. Its reactivity and selectivity make it a candidate for creating detection systems that can identify environmental toxins at low concentrations, aiding in pollution control and remediation efforts .
Biochemistry
In biochemistry, “6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile” might be used to study enzyme-substrate interactions due to its structural similarity to certain biomolecules. It could act as an inhibitor or substrate analog, helping to elucidate enzyme mechanisms or pathways .
Pharmacology
Pharmacologically, the compound could be explored for its therapeutic potential. Imidazole derivatives are known for a wide range of biological activities, and this compound could be a precursor in the synthesis of new drugs with antimicrobial, anti-inflammatory, or antitumor properties .
Propiedades
IUPAC Name |
6-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-8-6-15(7-13-8)10-4-3-9(5-12)14-11(10)16-2/h3-4,6-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIUGYXHXBFGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3008959.png)
![dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3008960.png)
![[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine](/img/structure/B3008961.png)

![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/no-structure.png)
![6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008965.png)
![[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea](/img/structure/B3008967.png)
![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3008969.png)
![2,8,10-trimethyl-N-(1-phenylethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3008970.png)

![2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3008976.png)

![8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3008979.png)
![6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3008980.png)